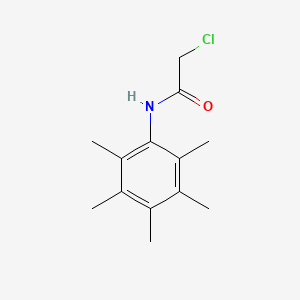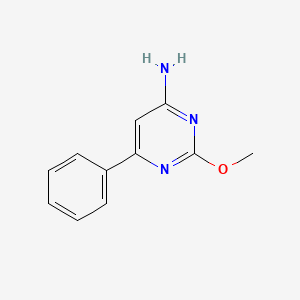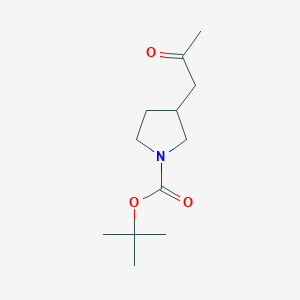
1-(3-Chlorophenoxy)propan-2-amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions : This study focuses on the synthesis and characterization of various N3O3 amine phenols, which are reduction products of Schiff bases derived from the reactions of triaminopropane with salicylaldehydes. Such compounds, including those related to "1-(3-Chlorophenoxy)propan-2-amine hydrochloride", are relevant in the field of inorganic chemistry for their potential applications in metal ion coordination and catalysis (Liu et al., 1993).
Synthesis of β-Aminoketones of the Adamantane Series : This research focuses on the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides via the Mannich reaction. This process is significant in organic chemistry and medicinal chemistry for the creation of compounds with potential therapeutic applications (Makarova et al., 2002).
Epoxy Resin Beads as a Pharmaceutical Dosage Form : This study explores the dissolution behavior of resins obtained by condensing epoxy compounds with amines, including compounds similar to "this compound". The research is significant for pharmaceutical sciences, especially in the context of controlled drug release technologies (Khanna et al., 1969).
Analyzing the Solubility of Fluoxetine Hydrochloride in Supercritical Carbon Dioxide : This research is relevant in the field of pharmaceutical engineering, particularly in understanding the solubility properties of compounds like "this compound" in supercritical fluids, which is crucial for developing efficient drug manufacturing processes (Hezave et al., 2013).
Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media : This study investigates the mechanism of amide bond formation between carboxylic acid and amine, which is a fundamental reaction in organic chemistry and bioconjugation. This research provides insights into the reactivity and applications of amines in biochemical settings (Nakajima & Ikada, 1995).
Safety and Hazards
The safety information for 1-(3-Chlorophenoxy)propan-2-amine hydrochloride indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-(3-chlorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7(11)6-12-9-4-2-3-8(10)5-9;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUKUJPFZOLCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1432678.png)

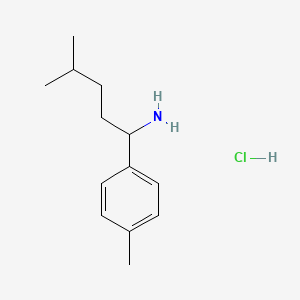
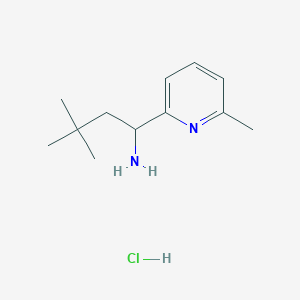
![7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1432684.png)




